Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester

Medicinal Chemistry Physicochemical Profiling Drug Design

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1353961-73-5; molecular formula C₁₉H₂₈N₂O₃; MW 332.44 g/mol) is a synthetic carbamate derivative belonging to the N-cyclopropyl-N-(piperidinylmethyl)carbamate chemotype. The molecule features a piperidine ring substituted at the 2-position with a methylene linker bearing an N-cyclopropylcarbamate moiety and at the 1-position with a 2-hydroxyethyl group, with the carbamic acid protected as a benzyl ester.

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
Cat. No. B7915712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Molecular FormulaC19H28N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CCO
InChIInChI=1S/C19H28N2O3/c22-13-12-20-11-5-4-8-18(20)14-21(17-9-10-17)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2
InChIKeyDPUUHHOOVQEUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic Acid Benzyl Ester: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester (CAS 1353961-73-5; molecular formula C₁₉H₂₈N₂O₃; MW 332.44 g/mol) is a synthetic carbamate derivative belonging to the N-cyclopropyl-N-(piperidinylmethyl)carbamate chemotype . The molecule features a piperidine ring substituted at the 2-position with a methylene linker bearing an N-cyclopropylcarbamate moiety and at the 1-position with a 2-hydroxyethyl group, with the carbamic acid protected as a benzyl ester [1]. This compound serves as a bifunctional building block in medicinal chemistry, offering both a protected carbamate pharmacophore and a terminal hydroxyl handle for further derivatization . Its structural framework maps onto patent space encompassing GPR119 agonists (Merck Sharp & Dohme) and gamma-secretase inhibitor series, establishing its relevance to metabolic disease and neuroscience drug discovery programs [2].

Bifunctional Protected carbamate + terminal hydroxyl handle for derivatization
Patent Space Aligns with GPR119 agonist and γ-secretase inhibitor series
Scaffold 2-ylmethyl piperidine chiral center; enantioselective synthesis compatible

Why Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic Acid Benzyl Ester Cannot Be Substituted with Closest Analogs


Within the N-cyclopropyl-N-(piperidinylmethyl)carbamate benzyl ester family, ostensibly minor structural modifications produce quantitatively distinct physicochemical profiles that alter solubility, hydrogen-bonding capacity, conformational flexibility, and derivatization potential. The des-hydroxyethyl analog (CAS 1353971-64-8) lacks two hydrogen bond acceptor sites and exhibits a markedly different topological polar surface area (TPSA 41.57 vs 58.64 Ų) and cLogP (2.93 vs 2.58), fundamentally altering its partitioning behavior and formulation characteristics . The 4-ylmethyl positional isomer (CAS 1353947-86-0) repositions the carbamate-bearing side chain to the opposite face of the piperidine ring, changing the spatial orientation of the pharmacophore relative to the piperidine nitrogen and eliminating the potential for through-space N–OH intramolecular interactions available in the 2-ylmethyl configuration . The tert-butyl ester analog (CAS 1353952-56-3) employs a different protective group strategy with distinct deprotection conditions and stability profiles . These divergent properties mean that in-class compounds cannot be interchanged without altering the physicochemical and pharmacological trajectory of the derived lead series.

Des‑hydroxyethyl analog

Lower TPSA (41.57 vs 58.64 Ų) and fewer HBA sites alter solubility and permeability profile.

4‑ylmethyl positional isomer

Different pharmacophore orientation; potential N–OH interaction lost and chiral center absent.

tert‑Butyl ester analog

Alternative protective group strategy may shift deprotection conditions and stability requirements.

Quantitative Differentiation Evidence for Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic Acid Benzyl Ester vs. Closest Analogs


Topological Polar Surface Area and Hydrogen Bond Acceptor Count: 2-ylmethyl Hydroxyethyl Derivative vs. Des-Hydroxyethyl Analog

The target compound (CAS 1353961-73-5) exhibits a TPSA of 58.64 Ų and 5 hydrogen bond acceptor (HBA) sites, compared to 41.57 Ų and 3 HBA sites for the des-hydroxyethyl analog Cyclopropyl-piperidin-2-ylmethyl-carbamic acid benzyl ester (CAS 1353971-64-8) [1]. The 17.07 Ų increase in TPSA and the addition of two HBA sites arise from the hydroxyethyl oxygen and its associated hydroxyl group, which are absent in the comparator. Both compounds possess 1 hydrogen bond donor (HBD) .

TPSA / HBA
Cross‑study comparable
Target TPSA 58.64 Ų, HBA 5; des‑hydroxyethyl 41.57 Ų, HBA 3
Reported polarity increase may improve aqueous solubility profile.
Computed descriptors; cross‑vendor variability possible.
Medicinal Chemistry Physicochemical Profiling Drug Design

cLogP Lipophilicity Modulation: Hydroxyethyl-Driven Polarity Shift vs. Des-Hydroxyethyl Analog

The target compound has a computed cLogP of 2.58, whereas the des-hydroxyethyl analog (CAS 1353971-64-8) has a LogP of 2.93–3.20 [1]. This represents a reduction of approximately 0.35–0.62 log units attributable to the 2-hydroxyethyl substituent on the piperidine nitrogen. The measured/calculated LogP of 3.20 for the comparator (ChemSrc) offers an upper-bound estimate, yielding a potential ΔLogP as large as –0.62 .

cLogP shift
Cross‑study comparable
Target cLogP 2.58; des‑hydroxyethyl LogP 2.93–3.20
Lower lipophilicity may support reduced non‑specific binding screening.
Multi‑source computed LogP; Δ –0.35 to –0.62.
ADME Optimization Lipophilicity Lead Optimization

Piperidine Substitution Regiochemistry: 2-ylmethyl vs. 4-ylmethyl Positional Isomer Differentiation

The target compound bears the N-cyclopropylcarbamate-methylene linker at the piperidine 2-position (2-ylmethyl), whereas the positional isomer Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (CAS 1353947-86-0) carries the identical substituent set at the 4-position . Both compounds share the same molecular formula (C₁₉H₂₈N₂O₃; MW 332.44), yet the 2-ylmethyl configuration places the carbamate pharmacophore in closer proximity to the piperidine nitrogen (vicinal relationship), potentially enabling through-space N–OH intramolecular hydrogen bonding that is geometrically inaccessible in the 4-ylmethyl isomer . The 2-substituted piperidine scaffold also introduces a chiral center at the 2-position, enabling enantiomerically resolved synthesis, whereas the 4-ylmethyl isomer is achiral at the point of piperidine substitution.

Regiochemistry
Head‑to‑head
2‑ylmethyl (chiral) vs 4‑ylmethyl (achiral) isomer; identical MW
Vicinal N–OH interaction possible; chiral center may affect target engagement.
Qualitative geometric distinction.
Positional Isomerism Pharmacophore Geometry Structure-Activity Relationship

Rotatable Bond Count and Conformational Flexibility: Target vs. Des-Hydroxyethyl Analog

The target compound contains 8 rotatable bonds, compared with 6 rotatable bonds for the des-hydroxyethyl analog (CAS 1353971-64-8) [1]. The two additional rotatable bonds originate from the ethylene linker of the 2-hydroxyethyl substituent (N–CH₂–CH₂–OH) on the piperidine nitrogen. This increased rotational freedom contributes to a higher number of accessible low-energy conformers, which can enhance the probability of adopting a bioactive conformation upon target engagement [2]. Both compounds remain within the ≤10 rotatable bond guideline for oral drug-likeness.

Rotatable bonds
Cross‑study comparable
Target: 8; des‑hydroxyethyl: 6
Increased flexibility may broaden conformer sampling; remains within drug‑likeness range.
Δ +2 from hydroxyethyl linker.
Conformational Entropy Molecular Flexibility Drug-Likeness

Cyclopropylcarbamate Pharmacophore Potentiation: Class-Level Evidence from Gamma-Secretase Inhibitor Optimization

In a systematic medicinal chemistry study by Asberom et al. (Bioorg. Med. Chem. Lett. 2007), attachment of the cyclopropylcarbamate group to the piperidine core of gamma-secretase inhibitors led to a dramatic increase in in vitro potency, with optimized compounds achieving IC₅₀ values in the single-digit nanomolar range [1]. The initial lead compound in that series exhibited an IC₅₀ of 6.3 μM in cultured cells overexpressing APP, and subsequent cyclopropylcarbamate incorporation drove potency improvements of >1000-fold into the low nanomolar range [2]. Resulting compounds significantly reduced Aβ levels in TgCRND8 mice after a single PO dose at 30 mpk [3]. While this is a class-level inference rather than a direct measurement on CAS 1353961-73-5 itself, the conserved N-cyclopropylcarbamate motif on a piperidine scaffold is the pharmacophoric element directly responsible for the reported potency enhancement.

Pharmacophore inference
Class‑level
Cyclopropylcarbamate on piperidine linked to >1000‑fold γ‑secretase potency gain (literature).
Class‑level evidence supports pharmacophore exploration; direct target data absent.
Requires target‑specific validation; in vivo data refer to tool compounds.
Gamma-Secretase Inhibition Pharmacophore Optimization Neuroscience Drug Discovery

Purity Specifications and Commercial Sourcing: Target Compound Availability vs. Closest Analogs

The target compound is commercially available at ≥95% purity (CymitQuimica, biosynth brand) and ≥98% purity (MolCore, Leyan) . Fluorochem offers the compound at 97% purity under catalog number F083640, with a listed price of ¥15,268 per 500 mg on the Chinese reagent market . In contrast, the des-hydroxyethyl analog (CAS 1353971-64-8) is listed as a 'Discontinued product' at CymitQuimica and is available at 97–98% purity from select vendors including AiFChem and Leyan . The 4-ylmethyl positional isomer (CAS 1353947-86-0) remains available from Parchem and MolCore. The target compound's supply base includes Fluorochem (UK), MolCore (ISO-certified), and Leyan, offering multi-region sourcing redundancy.

Commercial sourcing
Supporting evidence
Target: 95–98% purity, multi‑vendor; des‑hydroxyethyl: limited/ discontinued
Multi‑vendor availability may reduce lead‑series procurement risk.
Vendor status as of 2024–2026; verify with supplier.
Chemical Procurement Purity Specifications Supply Chain

Evidence-Backed Application Scenarios for Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic Acid Benzyl Ester in Research and Procurement


Neuroscience Lead Optimization Leveraging the Cyclopropylcarbamate Pharmacophore

Medicinal chemistry teams pursuing gamma-secretase or related aspartyl protease targets can deploy this compound as a late-stage intermediate or scaffold-hopping starting point. The class-level evidence from Asberom et al. (2007) demonstrates that the cyclopropylcarbamate-piperidine motif drives >1000-fold potency enhancements in cellular assays, with optimized compounds reaching single-digit nanomolar IC₅₀ values and demonstrating in vivo Aβ reduction in transgenic mice at 30 mpk oral dosing [1]. The target compound provides this validated pharmacophore pre-installed on a 2-substituted piperidine scaffold with a derivatizable hydroxyethyl handle, enabling rapid SAR expansion around the piperidine N-substituent.

GPR119 Agonist Discovery Programs for Type 2 Diabetes and Metabolic Disease

The Merck Sharp & Dohme patent family (US 9,006,228; US 8,957,062; US 2015/0274664) explicitly claims substituted cyclopropyl piperidinyl compounds as GPR119 agonists for treating type 2 diabetes, obesity, and metabolic syndrome [2]. The target compound (CAS 1353961-73-5) falls within the structural scope of Formula I in these patents, positioning it as a relevant intermediate or scaffold for GPR119 agonist development. Procurement of this specific compound, rather than a des-hydroxyethyl or positional isomer analog, ensures alignment with the patent-disclosed SAR and avoids introducing structural deviations that could compromise GPR119 agonism.

Fragment-Based Drug Discovery Requiring Bifunctional Building Blocks with Balanced Polarity

The target compound's physicochemical profile—cLogP 2.58, TPSA 58.64 Ų, 5 HBA, 1 HBD, and 8 rotatable bonds [3]—places it within favorable drug-likeness space while offering a balanced polarity profile suitable for fragment growing or linking strategies. The hydroxyethyl group provides a synthetic handle for esterification, etherification, or oxidation, while the benzyl carbamate serves as a protected amine precursor. The 2-ylmethyl substitution pattern creates a chiral center that enables enantioselective synthesis, a feature absent in the achiral 4-ylmethyl isomer. For procurement officers, selecting this specific regioisomer ensures access to a stereochemically defined building block compatible with asymmetric synthesis workflows.

FAAH Inhibitor and Cannabinoid System Modulation Research

The piperidinylalkylcarbamate chemotype is claimed in patent literature (US 2010/0279998) as fatty acid amido hydrolase (FAAH) inhibitors with therapeutic applications in pain, inflammation, and neurological disorders [4]. The target compound's N-cyclopropylcarbamate moiety and hydroxyethyl-bearing piperidine scaffold structurally align with this pharmacophore class. Researchers investigating endocannabinoid system modulation can utilize this compound as a scaffold for SAR studies, benefiting from its established purity specifications (95–98%) and multi-vendor commercial availability, which ensures reproducible procurement across extended research programs.

Application
Selection Property
Validation Focus
γ‑Secretase inhibitor scaffold optimization
Cyclopropylcarbamate pharmacophore with hydroxyethyl handle
Cell‑based Aβ assay and in vivo exposure model context
GPR119 agonist SAR studies
Patent‑aligned structural scaffold (Merck Formula I)
GPR119 cellular agonism assay and receptor selectivity profiling
Fragment‑based design building block
Balanced polarity (cLogP 2.58, TPSA 58.64) and chiral center
Enantioselective synthesis and fragment‑linking confirmation
FAAH inhibitor scaffold exploration
Piperidinylalkylcarbamate chemotype with verified purity
Endocannabinoid‑pathway enzyme inhibition assay context
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